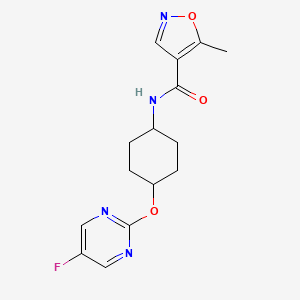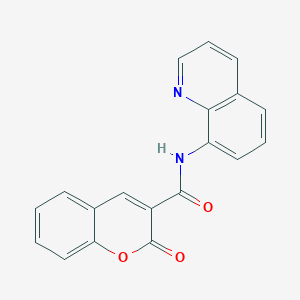
2-(2,5-dioxopyrrolidin-1-yl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C17H18N2O4S and its molecular weight is 346.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heteroaromatic Decarboxylative Claisen Rearrangement Reactions
Furan-2-ylmethyl, thien-2-ylmethyl, and pyrrol-2-ylmethyl tosylacetates, which share structural similarity with the compound , undergo decarboxylative Claisen rearrangement to yield 2,3-disubstituted heteroaromatic products. This process is facilitated by N,O-bis(trimethylsilyl)acetamide-potassium acetate, highlighting a method for generating complex heteroaromatic structures useful in synthetic chemistry and material science applications (Craig et al., 2005).
Reactions with 2,3-Diaminopyridine
The furan-2-ylidene acetates, derived from furan-2,3-diones, react via Michael type reactions with 2,3-diaminopyridine to produce pyrrol-2-ylidene-acetates. This process exemplifies the compound's utility in generating novel heterocyclic structures, which could have implications in the development of new materials or pharmaceuticals (Sacmacl et al., 2012).
Design and Synthesis for Cytotoxic Evaluation
β-Aryl-α-dimethoxyphosphoryl-γ-lactams, synthesized from reactions involving furan and thiophene derivatives, exhibit cytotoxic activity against cancer cell lines. This suggests the potential for developing novel anticancer agents based on structural analogs of the compound, leveraging its reactive sites for therapeutic applications (Cinar et al., 2017).
Synthesis and Insecticidal Assessment
The compound's structural analogs have been synthesized and evaluated for insecticidal activity against the cotton leafworm, demonstrating the potential for developing new agrochemicals. This research underscores the compound's relevance in creating effective and selective insecticides (Fadda et al., 2017).
Antioxidative Activity of Heterocyclic Compounds
Heterocyclic compounds, including pyrroles and furans, exhibit significant antioxidative activity, which is relevant for food preservation and the development of health supplements. This aspect of the compound's structural relatives indicates its potential utility in food science and nutrition (Yanagimoto et al., 2002).
properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-15-3-4-16(21)19(15)11-17(22)18(10-13-6-8-23-12-13)7-5-14-2-1-9-24-14/h1-2,6,8-9,12H,3-5,7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVRUGSYWXLOQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)N(CCC2=CC=CS2)CC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

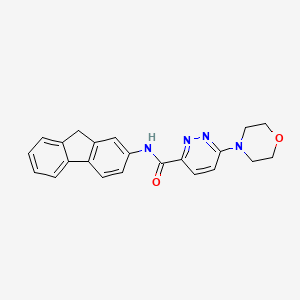
![(3,4-Difluorophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2459024.png)
![N-[1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-yl]oxirane-2-carboxamide](/img/structure/B2459025.png)
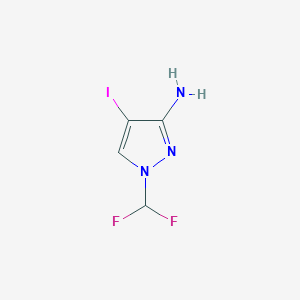
![3,5-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2459031.png)

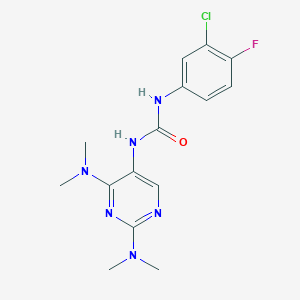

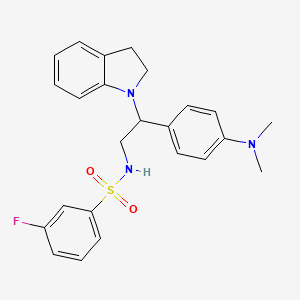
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2459038.png)

![ethyl 2-(2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2459040.png)
